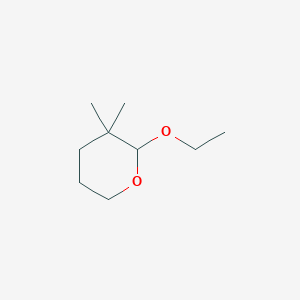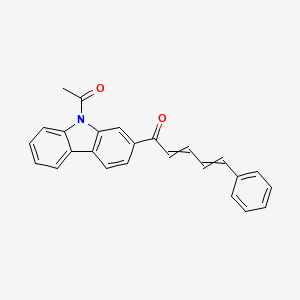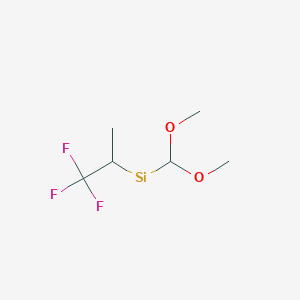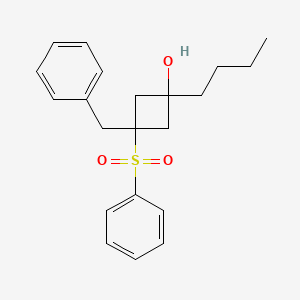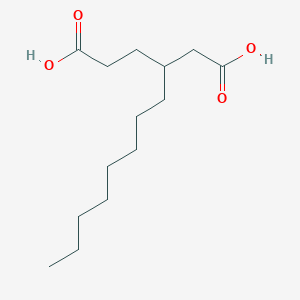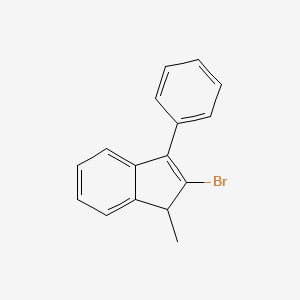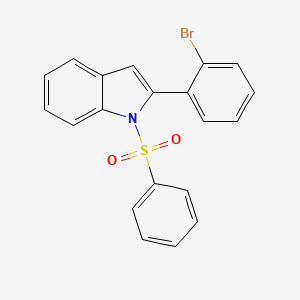
Trideca-4,7-diynal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trideca-4,7-diynal is an organic compound characterized by the presence of two triple bonds (diynal) within a thirteen-carbon chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trideca-4,7-diynal typically involves the coupling of appropriate alkyne precursors under controlled conditions. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
化学反应分析
Types of Reactions
Trideca-4,7-diynal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds are employed under specific conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Trideca-4,7-diynal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism by which Trideca-4,7-diynal exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s triple bonds can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.
相似化合物的比较
Similar Compounds
Trideca-4,7-dienal: Similar structure but with double bonds instead of triple bonds.
Trideca-4,7-diyne: Lacks the aldehyde functional group.
Trideca-4,7-dien-1-ol: Contains a hydroxyl group instead of an aldehyde.
Uniqueness
Trideca-4,7-diynal is unique due to the presence of both triple bonds and an aldehyde group within the same molecule
属性
CAS 编号 |
87681-30-9 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC 名称 |
trideca-4,7-diynal |
InChI |
InChI=1S/C13H18O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h13H,2-5,8,11-12H2,1H3 |
InChI 键 |
RGENHOFAODGCHS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC#CCC#CCCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


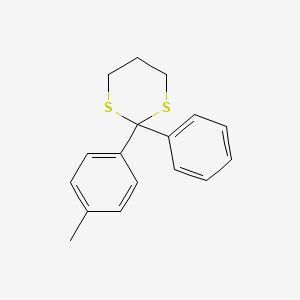
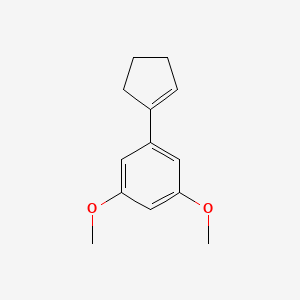
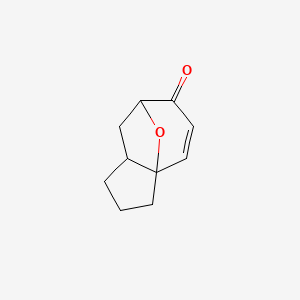
![acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14405741.png)
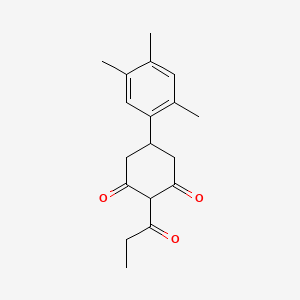
![2-Methoxyethyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14405752.png)
